molecular formula C14H17F6FeSb B12090621 ((c)(2)-cumene)-((c)(2)-cyclopentadienyl)iron(II) hexafluoroantimonate

((c)(2)-cumene)-((c)(2)-cyclopentadienyl)iron(II) hexafluoroantimonate

Cat. No.: B12090621
M. Wt: 476.88 g/mol
InChI Key: NGWWYEJTXIDYEV-UHFFFAOYSA-H
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Description

(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate is an organometallic compound with the molecular formula C14H7F6FeSb It is known for its unique structure, which includes both cumene and cyclopentadienyl ligands coordinated to an iron(II) center, with hexafluoroantimonate as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate typically involves the reaction of iron(II) chloride with cyclopentadienyl sodium and cumene in the presence of hexafluoroantimonic acid. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The general reaction scheme is as follows:

FeCl2+NaC5H5+C9H12+HSbF6(ηC9H12)(ηC5H5)Fe[SbF6]\text{FeCl}_2 + \text{NaC}_5\text{H}_5 + \text{C}_9\text{H}_{12} + \text{HSbF}_6 \rightarrow (\eta-\text{C}_9\text{H}_{12})(\eta-\text{C}_5\text{H}_5)\text{Fe}[\text{SbF}_6] FeCl2​+NaC5​H5​+C9​H12​+HSbF6​→(η−C9​H12​)(η−C5​H5​)Fe[SbF6​]

Industrial Production Methods

Industrial production methods for (eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis would generally follow similar principles as laboratory-scale preparation, with considerations for scaling up the reaction and ensuring purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate can undergo various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to iron(III) under appropriate conditions.

    Reduction: The compound can be reduced back to iron(II) from iron(III).

    Substitution: Ligands such as cumene or cyclopentadienyl can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new organometallic compounds with different ligands.

Scientific Research Applications

(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate has several scientific research applications, including:

    Catalysis: It can be used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.

    Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs or diagnostic agents.

Mechanism of Action

The mechanism by which (eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate exerts its effects is primarily through its ability to coordinate with other molecules and facilitate chemical reactions. The iron center can undergo redox reactions, and the ligands can participate in various interactions, making the compound versatile in its applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

  • (eta-cyclopentadienyl)(eta-methylcyclopentadienyl)iron(II) hexafluoroantimonate
  • (eta-cyclopentadienyl)(eta-ethylbenzene)iron(II) hexafluoroantimonate

Uniqueness

(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate is unique due to the presence of both cumene and cyclopentadienyl ligands, which provide distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it can catalyze, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H17F6FeSb

Molecular Weight

476.88 g/mol

IUPAC Name

cumene;cyclopenta-1,3-diene;hexafluoroantimony(1-);iron(2+)

InChI

InChI=1S/C9H12.C5H5.6FH.Fe.Sb/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;;;;;;;;/h3-8H,1-2H3;1-5H;6*1H;;/q;-1;;;;;;;+2;+5/p-6

InChI Key

NGWWYEJTXIDYEV-UHFFFAOYSA-H

Canonical SMILES

CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[Sb-](F)(F)(F)(F)F.[Fe+2]

Origin of Product

United States

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